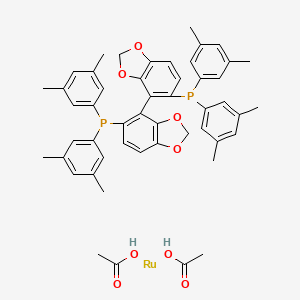

(R)-Rutheniumdiacetate-(DM-SEGPHOS)

Description

Properties

IUPAC Name |

acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H44O4P2.2C2H4O2.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;2*1-2(3)4;/h9-24H,25-26H2,1-8H3;2*1H3,(H,3,4); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDVNUGYAGPIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(=O)O.CC(=O)O.[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H52O8P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746231 | |

| Record name | acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

944.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944450-50-4, 944450-49-1 | |

| Record name | acetic acid;[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;ruthenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 944450-49-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ligand Architecture and Preparation: R Dm Segphos

Stereochemical Design Principles of Chiral Diphosphine Ligands

The design of chiral diphosphine ligands is a foundational element of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. pnas.orgtcichemicals.com The primary objective is to construct a chiral environment around a central metal atom that energetically favors one reaction pathway, leading to the preferential formation of one enantiomer. Several key principles guide the design of these ligands, such as (R)-DM-SEGPHOS.

C₂-Symmetry: A significant number of highly effective chiral diphosphine ligands, including the SEGPHOS family, feature a C₂-axis of symmetry. pnas.orgresearchgate.net This structural element is advantageous as it reduces the number of possible diastereomeric transition states in the catalytic cycle. By limiting the potential reaction pathways, C₂-symmetry often simplifies the stereochemical outcome and enhances enantioselectivity. researchgate.net

Atropisomerism: Ligands like SEGPHOS and the well-known BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) possess axial chirality. pnas.orgtcichemicals.com Their chirality does not originate from a stereogenic carbon atom but from hindered rotation around the single bond connecting the two biaryl units. This restricted rotation, or atropisomerism, creates a stable and well-defined three-dimensional chiral scaffold that is essential for effective enantioselective catalysis.

Bite Angle: The P-Metal-P angle, commonly referred to as the bite angle, is a critical parameter that dictates the geometry and electronic properties of the catalyst's active site. The specific backbone of the ligand, such as the 4,4′-bi-1,3-benzodioxole in SEGPHOS, determines this angle. SEGPHOS possesses a narrower dihedral angle compared to BINAP, which directly influences the bite angle and contributes to its distinct reactivity and selectivity in asymmetric reactions. wikipedia.org

Steric and Electronic Tuning: The substituents attached to the phosphorus atoms are critical for fine-tuning the ligand's properties. pnas.org In (R)-DM-SEGPHOS, the 3,5-dimethylphenyl (xylyl) groups serve this purpose. These groups modify the steric bulk and electronic character of the ligand compared to the parent SEGPHOS, which has phenyl groups. wikipedia.org This "tuning" allows for the optimization of the catalyst's performance for specific substrates and reactions by altering the shape and electronic nature of the chiral pocket. rsc.org

Synthetic Methodologies for (R)-DM-SEGPHOS

The synthesis of atropisomeric biaryl diphosphine ligands like (R)-DM-SEGPHOS is a complex, multi-step process that requires precise control to establish the chiral backbone and introduce the phosphine (B1218219) moieties. While specific industrial processes are often proprietary, the general synthetic strategies are well-established in organometallic chemistry.

A common approach involves the following key stages:

Formation of the Biaryl Backbone: The synthesis typically begins with the construction of the chiral 4,4′-bi-1,3-benzodioxole core. A crucial step in creating the central C-C biaryl bond is often a copper-catalyzed Ullmann coupling reaction between two appropriately substituted aryl halide precursors.

Functionalization and Phosphinylation: Following the creation of the backbone, functional groups are introduced at the 5 and 5' positions. These groups are then converted into the target bis[di(3,5-xylyl)phosphino] moieties. This transformation can involve lithiation followed by reaction with a chlorophosphine, or a metal-catalyzed cross-coupling reaction. The synthesis of the phosphine itself often starts from PCl₃ and the corresponding Grignard reagent from 1-bromo-3,5-dimethylbenzene.

Resolution: A critical step in the synthesis is the resolution of the racemic biaryl compound to isolate the desired (R)-enantiomer. This is often achieved by forming diastereomeric complexes with a chiral resolving agent, which can then be separated by crystallization, followed by removal of the auxiliary.

Structural Features and Conformational Analysis of (R)-DM-SEGPHOS

The catalytic efficacy of (R)-DM-SEGPHOS is directly linked to its unique structural and conformational characteristics.

The defining feature of (R)-DM-SEGPHOS is its C₂-symmetric, atropisomeric 4,4′-bi-1,3-benzodioxole backbone. This scaffold is more rigid and has a narrower dihedral angle than that of the BINAP ligand. wikipedia.org This rigidity is crucial as it creates a well-defined and stable chiral pocket around the metal center it coordinates to. This pre-organized environment is essential for high enantioselectivity, as it dictates how a prochiral substrate can approach and bind to the catalyst's active site.

The steric and electronic properties of the ligand are further defined by the four 3,5-dimethylphenyl groups attached to the phosphorus atoms. These groups are bulkier than the simple phenyl groups on the parent SEGPHOS ligand, creating a more sterically demanding chiral environment. wikipedia.org Computational studies have shown that these P-substituents provide significant steric shielding, which is a key factor in controlling the π-facial selectivity during substrate binding. rsc.org The conformational analysis reveals that the specific arrangement of these bulky groups creates a chiral cleft that effectively discriminates between the two faces of a prochiral substrate.

| Property | Value |

|---|---|

| Molecular Formula | C₄₆H₄₄O₄P₂ sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 722.79 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 256-261 °C sigmaaldrich.com |

| Optical Activity | [α]20/D +60 (c = 0.1 in chloroform) sigmaaldrich.com |

| CAS Number | 850253-53-1 sigmaaldrich.comsigmaaldrich.com |

Influence of Ligand Purity on Catalytic Performance

In asymmetric catalysis, the enantiomeric purity of the chiral ligand is of paramount importance as it directly correlates with the enantioselectivity of the reaction. The catalytic performance of a system using (R)-DM-SEGPHOS is highly dependent on its optical purity.

| Ligand Enantiomeric Purity (% ee of (R)-DM-SEGPHOS) | Expected Product Enantiomeric Purity (% ee) | Primary Outcome |

|---|---|---|

| >99.5% | >99% | High enantioselectivity, suitable for pharmaceutical applications. |

| 98% | ~98% (assuming linear relationship) | Good enantioselectivity, but may not meet standards for certain applications. |

| 90% | ~90% (or lower due to non-linear effects) | Moderate enantioselectivity, significant amount of undesired enantiomer formed. |

| Racemic (0%) | 0% | No enantioselectivity, racemic product is formed. |

Enantioselective Catalytic Applications of R Rutheniumdiacetate Dm Segphos

Carbon-Carbon Bond Forming Reactions

Enantioselective Hydrofunctionalization (e.g., hydroamination, hydrosilylation, hydrohydroxyalkylation)

Hydrofunctionalization reactions, which involve the addition of an H-X moiety across a double or triple bond, are a powerful tool in organic synthesis. The (R)-Ru(OAc)2(DM-SEGPHOS) complex has demonstrated significant utility in certain enantioselective hydrofunctionalization reactions, particularly in reductive amination and hydrohydroxyalkylation.

Hydroamination

While direct intermolecular hydroamination using this specific catalyst is not extensively documented, its application in the related and highly valuable process of asymmetric reductive amination is well-established. The catalyst is particularly effective for the stereoselective preparation of β-amino amides from β-keto amides. sigmaaldrich.com This transformation provides access to chiral amines, which are pivotal building blocks in the pharmaceutical and fine chemical industries. acs.org The DM-SEGPHOS ligand has been noted for its superior performance in producing high enantioselectivity in the reductive amination of β-keto esters to furnish chiral β-amino acids. takasago.com

| Substrate Type | Amine Source | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| β-Keto Amides | NH₃/H₂ | β-Amino Amides | up to 85% | up to 92% | |

| β-Keto Esters | NH₃/H₂ | β-Amino Acids | High | High | takasago.com |

| Racemic β-Keto Lactams | NH₄OAc/H₂ | Primary β-Amino Lactams | High | High | krackeler.comscientificlabs.co.uk |

| Diaryl & Hindered Ketones | NH₃/H₂ | Diarylmethylamines & Benzylamines | High | High | krackeler.comscientificlabs.co.uk |

Hydrosilylation

Hydrohydroxyalkylation

The catalyst system has proven highly effective in the diastereo- and enantioselective hydrohydroxyalkylation of dienes. Specifically, ruthenium complexes modified with (R)-DM-SEGPHOS catalyze the redox-triggered coupling of 2-silyl-substituted butadienes with primary alcohols. acs.org This process generates an allylruthenium-aldehyde pair in situ, which combines to form syn-crotylation products with high levels of diastereoselectivity and enantioselectivity, avoiding the need for stoichiometric byproducts. acs.org The stereochemical outcome is rationalized by a Zimmerman-Traxler-type transition state, where the bulky DM-SEGPHOS ligand plays a crucial role in controlling the facial selectivity. acs.org

| Diene Substrate | Alcohol/Aldehyde Substrate | Product Type | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee) | Reference |

| 2-Silyl-butadiene | Primary Alcohols | syn-Homoallylic Alcohols | High | Good to Excellent | acs.org |

| 2-Silyl-butadiene | Aldehydes | syn-Homoallylic Alcohols | High | Good to Excellent | acs.org |

| Butadiene | Primary Aliphatic Alcohols | syn-Homoallylic Alcohols | 4:1 to 5:1 | High | nih.gov |

Construction of Axial Chirality (e.g., allenes, biaryls)

The synthesis of molecules with axial chirality, such as certain allenes and biaryls, is a significant challenge in asymmetric catalysis. While these structural motifs are of great importance, the application of (R)-Rutheniumdiacetate-(DM-SEGPHOS) as a catalyst for their direct enantioselective construction is not well-documented in the surveyed literature. Research in this area often employs other catalytic systems based on metals like palladium or nickel. researchgate.netnih.gov

Stereoselective Alkylation and Arylation Reactions

Stereoselective Alkylation

(R)-Rutheniumdiacetate-(DM-SEGPHOS) and related SEGPHOS complexes are instrumental in catalyzing highly regioselective and enantioselective alkylation reactions, particularly in C-C couplings involving dienes and alcohol proelectrophiles via a hydrogen auto-transfer mechanism. nih.govnih.gov A notable example is the isoprene-mediated carbonyl tert-prenylation. In this reaction, control of metal-centered diastereoselectivity, influenced by halide counterions and the (S)-SEGPHOS ligand, allows for the formation of either sec- or tert-prenylated products. nih.govnih.gov This complex transformation showcases the catalyst's ability to control both regioselectivity and enantioselectivity in the formation of new carbon-carbon bonds. nih.gov

| Reaction Type | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Isoprene-mediated Carbonyl tert-Prenylation | Isoprene (B109036), Primary Alcohols | tert-Prenylated Homoallylic Alcohols | Good | High | nih.gov |

Stereoselective Arylation

The use of (R)-Rutheniumdiacetate-(DM-SEGPHOS) for stereoselective arylation reactions is not extensively reported. Catalytic C-H arylation is a rapidly developing field, but examples are predominantly found using other transition metals, most notably palladium.

Other Asymmetric Transformations

Enantioselective Oxidation Reactions

Stereoselective Substitution Reactions

The application of (R)-Rutheniumdiacetate-(DM-SEGPHOS) as a catalyst for enantioselective substitution reactions is not a well-documented area of its reactivity. The primary applications reported for this complex are in asymmetric hydrogenation and certain C-C bond-forming reactions.

Catalytic Performance and Selectivity Control

Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Achieved

(R)-Rutheniumdiacetate-(DM-SEGPHOS) and its analogues have demonstrated the ability to generate products with high levels of stereochemical purity. The chiral environment created by the ligand is highly effective at differentiating between enantiotopic faces or groups in a prochiral substrate, leading to excellent enantiomeric excesses.

In the asymmetric hydrogenation of β-keto amides, the use of (R)-Rutheniumdiacetate-(DM-SEGPHOS) resulted in yields as high as 85% with a corresponding enantiomeric excess of 92%. Similarly, a related system utilizing a Ru-DTBM-SEGPHOS catalyst for the hydrogenation of pyridine-pyrroline trisubstituted olefins achieved nearly quantitative conversions with enantiomeric excesses frequently exceeding 90%. nih.gov For a specific substrate in this class, an impressive 96% ee was recorded. nih.gov

The catalyst also exerts significant control over diastereoselectivity. In the enantioselective intermolecular cycloaddition of benzocyclobutenones, the ruthenium-(R)-DM-SEGPHOS system achieves complete regio- and diastereoselectivity, alongside an enantiomeric excess greater than 90%. An iridium catalyst incorporating the related (S)-SEGPHOS ligand, used for carbonyl crotylation reactions, provided high anti-diastereoselectivity (5:1 to 11:1 dr) and exceptional enantioselectivity (>95% ee). nih.gov

Table 1: Enantiomeric and Diastereomeric Selectivity in Reactions Catalyzed by Ru-DM-SEGPHOS and Related Complexes

| Reaction Type | Catalyst System | Substrate Class | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | (R)-Ru(OAc)₂(DM-SEGPHOS) | β-Keto Amides | 92% | Not Applicable | up to 85% |

| Asymmetric Hydrogenation | Ru-DTBM-SEGPHOS | Pyridine-Pyrroline Trisubstituted Olefins | ≥90% | Not Applicable | ~Quantitative nih.gov |

| Intermolecular Cycloaddition | Ruthenium-(R)-DM-SEGPHOS | Benzocyclobutenones | >90% | Complete | Not Specified |

Regioselectivity in Complex Substrate Systems

The directing capabilities of the (R)-Rutheniumdiacetate-(DM-SEGPHOS) catalyst system are particularly evident in reactions involving substrates with multiple potential reaction sites. The catalyst exhibits remarkable regioselectivity, ensuring that the chemical transformation occurs at the desired position.

A prime example is the enantioselective intermolecular cycloaddition involving benzocyclobutenones, where the ruthenium-(R)-DM-SEGPHOS catalyst achieves complete regioselectivity. This level of control is crucial for building complex molecular architectures from relatively simple precursors. The pyridine (B92270) ring is noted to play a critical role in directing the reaction in the hydrogenation of certain heterocyclic alkenes; substrates where the pyridine is replaced by other aromatic rings like phenyl, phenol, or thiophene (B33073) show no reactivity. nih.gov Furthermore, the position of the nitrogen atom within the pyridine ring is critical for catalytic activity. nih.gov

Substrate Scope and Limitations

The (R)-Rutheniumdiacetate-(DM-SEGPHOS) catalyst and its derivatives have proven effective for a defined range of substrates and reaction types. Its utility has been well-documented in the asymmetric hydrogenation of specific ketones and olefins, as well as in certain cycloaddition and reductive amination reactions. sigmaaldrich.com

The substrate scope for the highly efficient hydrogenation catalyzed by Ru-DTBM-segphos is notably broad for pyridine-pyrroline tri-substituted alkenes. nih.gov This includes pyridines with both electron-donating and electron-withdrawing groups at the 3- and 5-positions, which generally yield products with high conversion and ee values of 90% or more. nih.gov

However, the catalyst system does have recognized limitations. In the aforementioned hydrogenation of substituted alkenes, substrates containing a 3-CN-pyridine group were found to be unreactive, which suggests that strong coordination between the nitrile group and the ruthenium center may lead to catalyst deactivation. nih.gov A significant limitation is the catalyst's specificity for certain heterocyclic systems. When the pyridine ring in the alkene substrate was replaced with other aromatic systems such as phenyl, phenol, or thiophene, no reaction was observed, highlighting the essential role of the pyridine nitrogen in the catalytic cycle. nih.gov Similarly, dihydrofuran was not a viable substrate under these conditions. nih.gov

Table 2: Substrate Scope for Asymmetric Hydrogenation Catalyzed by a Ru-DTBM-SEGPHOS System

| Substrate Class | Substituents on Pyridine Ring | Reactivity | Enantiomeric Excess (ee) |

|---|---|---|---|

| Pyridine-Pyrroline Trisubstituted Alkenes | Electron-donating groups (3,5-positions) | High | ≥90% nih.gov |

| Pyridine-Pyrroline Trisubstituted Alkenes | Electron-withdrawing groups (3,5-positions) | High | 79-86% nih.gov |

| Pyridine-Pyrroline Trisubstituted Alkenes | Unsubstituted | High | 90% nih.gov |

| Isoquinoline-based Alkene | Not Applicable | High | 91% nih.gov |

| Pyridine-Pyrroline Trisubstituted Alkenes | 3-CN | Unreactive | Not Applicable nih.gov |

| Phenyl-, Phenol-, or Thiophene-based Alkenes | Not Applicable | Unreactive | Not Applicable nih.gov |

| Dihydrofuran-based Alkene | Not Applicable | Unreactive | Not Applicable nih.gov |

Comparative Analysis with Related Chiral Ruthenium Catalysts (e.g., BINAP)

The performance of SEGPHOS-based ruthenium catalysts is often benchmarked against those containing other prominent chiral phosphine (B1218219) ligands, most notably BINAP. Such comparisons are vital for selecting the optimal catalyst for a specific transformation.

In the asymmetric hydrogenation of a pyridine-pyrroline trisubstituted olefin, a screening of various ruthenium-phosphine catalysts was conducted. nih.gov While Ru-BINAP based systems provided good conversion rates, they only achieved moderate enantiomeric excesses. nih.gov In stark contrast, Ru-SEGPHOS systems delivered high conversions along with significantly higher enantioselectivities, with the Ru-DTBM-SEGPHOS variant emerging as the superior catalyst with 96% ee. nih.gov This highlights the advantage of the SEGPHOS ligand framework in this particular application. Both BINAP and SEGPHOS ruthenium complexes are generally recognized for affording high enantioselectivities in the asymmetric hydrogenation of a wide array of olefins, such as α,β-unsaturated carboxylic acids. takasago.com The choice between them often depends on the specific substrate and desired outcome.

Table 3: Comparison of Ru-SEGPHOS and Ru-BINAP Catalysts in Asymmetric Hydrogenation

| Substrate | Catalyst Ligand | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|

| Pyridine-Pyrroline Trisubstituted Olefin | BINAP | Good | Moderate nih.gov |

| Pyridine-Pyrroline Trisubstituted Olefin | SEGPHOS | High | 30-96% nih.gov |

Mechanistic Insights and Computational Studies of R Rutheniumdiacetate Dm Segphos Catalysis

Elucidation of Catalytic Cycles and Intermediates

The catalytic cycle of Ru(OAc)₂(DM-SEGPHOS) is generally understood to involve a series of fundamental steps, although the specifics can vary depending on the reaction. For instance, in phosphoryl-directed ortho-selective C-H bond activation reactions, density functional theory (DFT) calculations have shed light on two distinct catalytic pathways depending on the nature of the phosphoryl group. rsc.org When a di-substituted phosphoryl group (R₂P(O)) is involved, the catalytic cycle proceeds through C-H bond activation, alkyne insertion, and protonation, with the ruthenium center maintaining a +2 oxidation state throughout. rsc.org However, with a mono-substituted phosphoryl group (RP(O)OH), the cycle is more complex, involving C-H bond activation, alkyy insertion, reductive elimination, and catalyst recycling, which facilitates a Ru(II)/Ru(0) catalytic cycle. rsc.org

In the context of hydrogenation reactions, the mechanism often involves the formation of a ruthenium hydride species, which then participates in the reduction of the substrate. For example, in the asymmetric hydrogenation of β-keto amides to produce β-amino amides, the Ru(OAc)₂(DM-SEGPHOS) complex is a key catalyst. sigmaaldrich.com Mechanistic studies on similar ruthenium-catalyzed C-C bond forming hydrogenations suggest that the process can initiate with a hydrogen transfer from a primary alcohol to a π-unsaturated reactant, generating an organometal-aldehyde pair that subsequently combines. nih.gov

A generalized catalytic cycle for many Ru(OAc)₂(DM-SEGPHOS) catalyzed reactions can be proposed to involve:

Ligand Exchange/Activation: The initial catalyst precursor undergoes ligand exchange to create a vacant coordination site for substrate binding.

Substrate Coordination: The substrate coordinates to the ruthenium center.

Key Catalytic Step: This can be migratory insertion, oxidative addition, reductive elimination, or other elementary steps depending on the specific reaction (e.g., hydrogenation, C-H activation).

Product Release: The product dissociates from the ruthenium center, regenerating the active catalyst for the next cycle.

The identification and characterization of catalytic intermediates are paramount to understanding the reaction mechanism. While often transient and challenging to isolate, computational studies and in-situ spectroscopic techniques have provided valuable insights into their structures and roles.

Role of the Chiral Environment in Substrate Activation

The DM-SEGPHOS ligand is the cornerstone of the catalyst's ability to induce high enantioselectivity. Its C₂-symmetric biaryl phosphine (B1218219) structure creates a well-defined chiral pocket around the ruthenium metal center. This chiral environment plays a critical role in substrate activation by:

Enantioselective Substrate Binding: The chiral pocket preferentially binds one enantiomer or prochiral face of the substrate over the other. This discrimination arises from minimizing steric clashes and maximizing favorable non-covalent interactions between the substrate and the ligand's bulky and electronically tuned di(3,5-xylyl) groups.

Orienting the Substrate for Attack: Once bound, the chiral environment holds the substrate in a specific orientation that favors the approach of the reagent (e.g., hydride) from a particular direction, leading to the formation of one enantiomer of the product.

Stabilizing Transition States: The ligand framework can stabilize the transition state leading to the desired product, lowering its energy relative to the transition state for the formation of the other enantiomer.

The narrow dihedral angle and electron-rich nature of the DM-SEGPHOS ligand are key to its effectiveness, allowing for both steric and electronic tuning of the catalyst's properties to achieve high levels of regio-, diastereo-, and enantioselectivity in a variety of transformations.

Transition State Analysis and Energy Profile Calculations

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for analyzing the transition states and calculating the energy profiles of reactions catalyzed by Ru(OAc)₂(DM-SEGPHOS). These studies provide a detailed picture of the reaction pathway, helping to identify the rate-determining step and the origins of stereoselectivity.

For instance, in the ruthenium-SEGPHOS catalyzed reaction of isoprene (B109036) with primary alcohols, DFT calculations were crucial in understanding a Curtin-Hammett-type scenario. nih.gov These calculations revealed that the transition states for aldehyde coordination from an equilibrating mixture of sec- and tert-prenylruthenium complexes are both rate- and product-determining. nih.govnih.gov This highlights how subtle energy differences in transition states, influenced by the catalyst structure, can dictate the reaction outcome.

Energy profile calculations typically map the potential energy surface of the reaction, identifying the energies of reactants, intermediates, transition states, and products. The difference in the energy of the transition states leading to the (R) and (S) products (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee) of the reaction. These theoretical predictions can then be compared with experimental results to validate the proposed mechanism.

A key aspect of these computational studies is the accurate modeling of the catalyst, including the bulky DM-SEGPHOS ligand and any other coordinating species. The choice of the functional and basis set in DFT calculations is critical for obtaining reliable results that align with experimental observations.

Spectroscopic Probing of Reaction Mechanisms

Spectroscopic techniques are powerful experimental tools for probing the mechanism of Ru(OAc)₂(DM-SEGPHOS) catalyzed reactions in real-time. By monitoring the changes in the spectroscopic signatures of the catalyst and reactants during the reaction, it is possible to identify key intermediates and gain insights into the kinetics of the process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for studying phosphine-ligated ruthenium complexes. The chemical shifts and coupling constants of the phosphorus nuclei in the DM-SEGPHOS ligand are sensitive to the coordination environment around the ruthenium center. Changes in the ³¹P NMR spectrum can indicate substrate binding, the formation of intermediates, and catalyst decomposition. For example, ³¹P NMR was used to characterize the chloride- and iodide-bound ruthenium-SEGPHOS complexes in both solution and the solid phase. nih.gov

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to monitor the vibrational frequencies of specific functional groups in the reactants, products, and even in the catalyst itself (e.g., carbonyl ligands). This can provide information about the binding of substrates and the formation of new bonds.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information about stable catalyst precursors and, in some cases, isolable intermediates. For instance, the solid-state structures of diastereomeric ruthenium-SEGPHOS complexes have been determined by X-ray diffraction, providing crucial insights into their geometry. nih.gov

The combination of these spectroscopic techniques with computational modeling provides a powerful and comprehensive approach to elucidating the complex mechanisms of Ru(OAc)₂(DM-SEGPHOS) catalysis.

Influence of Non-Covalent Interactions on Stereoselectivity

While the steric bulk of the DM-SEGPHOS ligand is a primary factor in controlling stereoselectivity, non-covalent interactions also play a crucial, albeit more subtle, role. These weak interactions, such as:

CH-π interactions: Interactions between C-H bonds of the substrate and the aromatic rings of the DM-SEGPHOS ligand.

π-π stacking: Interactions between the aromatic rings of the substrate and the ligand.

Hydrogen bonding: Particularly relevant when the substrate or additives contain hydrogen bond donors or acceptors.

These interactions can help to further stabilize the preferred transition state, leading to higher enantioselectivity. The strategic placement of functional groups on the substrate or the use of additives that can engage in specific non-covalent interactions with the catalyst-substrate complex is an emerging strategy for enhancing catalytic performance.

The immobilization of chiral catalysts through non-covalent interactions is also a growing area of research. academie-sciences.frrsc.orgresearchgate.net For example, π-π stacking interactions between a pyrene (B120774) tag on a chiral ligand and carbon nanotubes have been used to create a heterogeneous catalyst. rsc.orgresearchgate.net This approach can facilitate catalyst recovery and recycling while maintaining high catalytic activity and selectivity.

Chiral Anion Effects on Catalyst Performance

Recent studies have revealed that the counterion, or anion, associated with the ruthenium catalyst can have a profound impact on its performance, including its activity, regioselectivity, and enantioselectivity. This is particularly true when chiral anions are employed, leading to the concept of cooperative catalysis where both the chiral ligand and the chiral anion contribute to the stereochemical outcome.

In the context of ruthenium-SEGPHOS catalyzed reactions, it has been shown that halide counterions (Cl⁻, Br⁻, I⁻) can lead to the formation of diastereomeric chiral-at-ruthenium complexes. nih.gov These diastereomers can exhibit divergent reactivity, with, for example, chloride-bound complexes favoring the formation of one regioisomer, while iodide-bound complexes favor another. nih.govnih.gov This halide-dependent regioselectivity is a direct consequence of the different coordination geometries preferred by the different halides. nih.gov

Furthermore, the use of chiral phosphate (B84403) counterions in combination with chiral phosphine ligands like SEGPHOS has been shown to be a powerful strategy for controlling both diastereo- and enantioselectivity. nih.gov In some cases, a "match-mismatch" effect is observed, where the combination of a specific enantiomer of the chiral ligand with a specific enantiomer of the chiral anion leads to significantly higher stereoselectivity than other combinations. nih.govresearchgate.net The ability to tune the catalyst's performance by simply changing the anion provides an additional and powerful tool for optimizing asymmetric transformations.

Ligand Modification and Catalyst Optimization Strategies

Structural Modifications of the DM-SEGPHOS Ligand (e.g., DTBM-SEGPHOS)

The modular nature of phosphine (B1218219) ligands like DM-SEGPHOS allows for systematic structural modifications to enhance catalytic performance. A prominent example of this strategy is the development of derivatives by altering the substituents on the phosphine's aryl groups. wikipedia.orgnumberanalytics.com The parent ligand, SEGPHOS, features phenyl groups attached to the phosphorus atoms. wikipedia.org Building on this, DM-SEGPHOS incorporates 3,5-dimethylphenyl groups, and the even bulkier and more electron-rich DTBM-SEGPHOS features 3,5-di-tert-butyl-4-methoxyphenyl groups. wikipedia.orgresearchgate.netresearchgate.net

The rationale behind these modifications is to precisely adjust the steric and electronic environment around the metal center. digitellinc.com For instance, in the palladium-catalyzed desymmetrization of N-acylaziridines, decreasing the steric bulk from the larger DTBM-SEGPHOS to the moderately sized DM-SEGPHOS was found to be crucial for achieving product formation with high enantioselectivity. nih.gov Conversely, in other reactions, the increased steric hindrance and electron-donating capacity of DTBM-SEGPHOS are beneficial. In a copper(I)-catalyzed α-alkylation, a clear trend was observed where the bulkier ligands provided superior results. nih.gov This demonstrates that the optimal ligand structure is highly dependent on the specific reaction, as the ligand must accommodate the substrate and facilitate the desired bond formation.

Beyond simple alkyl or alkoxy substitutions, more advanced modifications have been explored. A mechanistically guided approach led to the development of the SEGFAST ligand, a hybrid structure designed for CuH-catalyzed hydroamination reactions that provided a 62-fold rate increase over the previously optimal DTBM-SEGPHOS. nih.gov This highlights a shift towards more complex, purpose-built ligand architectures.

| Ligand | Structural Modification (vs. SEGPHOS) | Key Feature | Reference |

|---|---|---|---|

| SEGPHOS | Phenyl groups on phosphorus | Parent ligand of the series | wikipedia.org |

| DM-SEGPHOS | 3,5-Dimethylphenyl groups on phosphorus | Increased steric bulk and electron density compared to SEGPHOS | wikipedia.org |

| DTBM-SEGPHOS | 3,5-Di-tert-butyl-4-methoxyphenyl groups on phosphorus | Significantly increased steric bulk and electron density | wikipedia.orgresearchgate.net |

| CF3-SEGPHOS | Trifluoromethyl groups on P-aryl rings | Electron-withdrawing character, smaller than t-Bu groups | nih.gov |

| SEGFAST | Hybrid ligand developed via mechanistic guidance | Optimized combination of non-covalent interactions and catalyst stability | nih.gov |

Electronic and Steric Tuning for Enhanced Reactivity and Selectivity

The structural modifications detailed above directly translate into changes in the electronic and steric properties of the catalyst, which are the primary levers for tuning reactivity and selectivity. numberanalytics.comresearchgate.net

Steric Effects: The size and shape of the ligand create a chiral pocket around the metal's active site. nih.gov This steric hindrance can prevent the substrate from approaching in an undesired orientation, thereby favoring the formation of one enantiomer over the other. catalysis.blogcatalysis.blog The progression from SEGPHOS to DM-SEGPHOS and then to the significantly larger DTBM-SEGPHOS demonstrates a systematic increase in steric bulk. wikipedia.orgnih.gov In a copper-catalyzed α-alkylation of 2-acylimidazoles, this increase in size directly correlated with improved performance, showcasing how steric tuning can enhance both yield and enantioselectivity. nih.gov

Electronic Effects: The electronic properties of a ligand are determined by the ability of its substituent groups to donate or withdraw electron density from the metal center. frontiersin.orgucalgary.ca Electron-donating groups, such as the dimethylphenyl groups in DM-SEGPHOS and the even more donating di-tert-butyl-methoxyphenyl groups in DTBM-SEGPHOS, increase the electron density on the ruthenium atom. researchgate.netresearchgate.net This can influence the metal's reactivity and its binding affinity for the substrate. researchgate.net Conversely, introducing electron-withdrawing groups, like trifluoromethyl (CF₃), can also be beneficial by altering the catalyst's reduction potential and reactivity profile. nih.govfrontiersin.org The interplay between these steric and electronic factors is complex, and achieving high performance often requires a delicate balance tailored to the specific demands of the reaction mechanism. researchgate.net

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| (R)-SEGPHOS | 18 | 38 |

| (R)-DM-SEGPHOS | 27 | 61 |

Note: The table illustrates the trend of improved yield and enantioselectivity with increased steric bulk and electron-donating character from SEGPHOS to DM-SEGPHOS in this specific reaction.

Rational Design Principles for Improved Chiral Catalysts

The evolution of chiral catalysts is moving away from serendipitous discovery and towards rational, principles-based design. numberanalytics.com The goal is to create catalysts with predictable and optimized performance by understanding the fundamental interactions between the catalyst, substrate, and reagents.

Key principles in the rational design of catalysts based on the SEGPHOS framework include:

Creating a Defined Chiral Environment: The primary role of the ligand is to establish a stable, well-defined chiral pocket around the metal center that forces the substrate to bind in a specific orientation. numberanalytics.comnumberanalytics.com

Modular Ligand Synthesis: The ability to synthesize ligands in a modular fashion is critical. numberanalytics.com This allows chemists to systematically vary substituents (e.g., SEGPHOS, DM-SEGPHOS, DTBM-SEGPHOS) and quickly evaluate how these changes affect catalyst performance. nih.govnih.gov

Mechanistic and Computational Guidance: A deep understanding of the reaction mechanism is invaluable. nih.gov Computational tools like Density Functional Theory (DFT) can model reaction intermediates and transition states, providing insights into the factors that control selectivity. nih.govnih.govnih.gov This "mechanistically guided" approach was used to develop the SEGFAST ligand, which significantly outperformed its predecessors by optimizing non-covalent interactions and catalyst stability, avoiding the need to screen a large library of candidates. nih.gov

Control of the Metal's Coordination Sphere: Rational design also extends to factors beyond the phosphine ligand itself. In a remarkable example, researchers found that by simply changing the halide counterion (from chloride to iodide) in a Ru-SEGPHOS complex, they could control the formation of different catalyst diastereomers. These different geometric isomers, in turn, exhibited completely divergent regioselectivity, leading to different constitutional isomers as products from the same set of reactants. nih.govnih.gov This demonstrates an exceptionally fine level of control over reactivity achieved through rational manipulation of the catalyst structure.

Mimicking Biocatalytic Principles in Artificial Systems

Natural enzymes represent the pinnacle of catalytic efficiency and selectivity, and their principles are increasingly being mimicked in the design of artificial catalysts. nih.gov Heavily substituted ligands like DTBM-SEGPHOS have been shown to create catalyst systems that emulate the behavior of enzymes. nih.gov

The key biocatalytic principle being mimicked is the use of a defined, three-dimensional pocket to bind the substrate through a network of weak, non-covalent interactions. In a study involving a palladium catalyst with the (R)-DTBM-SEGPHOS ligand, the numerous bulky tert-butyl groups were found to create an extensive network of C-H···H-C interactions with the substrate. nih.gov This network serves several functions analogous to an enzyme's active site:

Pre-organization and Stabilization: The interactions stabilize the catalyst-substrate complex and the subsequent transition states, which is essential for reactivity. The parent (R)-SEGPHOS ligand, lacking these bulky groups, was unable to catalyze the reaction at all. nih.gov

Enantioselection via Approach: Stereoselectivity is induced as the substrate approaches the catalyst's reactive site. The binding pocket is shaped such that only one prochiral face of the substrate can approach and form a stable complex, effectively pre-determining the stereochemical outcome before the chemical bond-forming step occurs. This mechanism of stereoselection closely mimics how enzymes achieve their high fidelity. nih.gov

This approach, where the ligand's size and functionality are increased to create a more enzyme-like binding cavity, represents a powerful strategy for improving the performance of artificial catalysts. nih.gov

Catalyst Stability, Reusability, and Green Chemistry Aspects

Catalyst Deactivation Pathways and Mitigation Strategies

The performance of ruthenium-phosphine catalysts like (R)-Ru(OAc)2(DM-SEGPHOS) can degrade over time through various chemical and physical pathways. Understanding these deactivation mechanisms is crucial for developing strategies to extend the catalyst's active life.

Key Deactivation Pathways:

Oxidation: The Ruthenium(II) center is susceptible to oxidation to higher oxidation states, such as Ru(III) or Ru(IV), which are typically catalytically inactive for hydrogenation reactions. This can be initiated by trace oxygen or other oxidizing impurities in the reaction medium. Similarly, the phosphine (B1218219) ligands themselves can be oxidized to phosphine oxides, altering the electronic and steric properties of the catalyst and diminishing its efficacy.

Ligand Dissociation/Decomposition: The chiral DM-SEGPHOS ligand, while forming a stable chelate with ruthenium, can undergo dissociation under harsh reaction conditions (e.g., high temperatures). Furthermore, thermal decomposition of the ligand or the acetate (B1210297) groups can lead to the formation of ill-defined ruthenium species with low or no catalytic activity.

Formation of Inactive Species: Under certain conditions, active catalyst molecules can aggregate or react to form inactive dimeric or oligomeric species. For instance, studies on similar Ru-SEGPHOS systems have shown that the catalyst can precipitate from solution as a highly insoluble and inactive solvated species, effectively removing it from the catalytic cycle. nih.gov This process can be influenced by the solvent and the concentration of the catalyst. nih.gov

Mitigation Strategies:

To counter these deactivation pathways, several strategies can be employed:

Inert Atmosphere: Conducting reactions under a strictly inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solvents and reagents is the most effective way to prevent oxidation of the metal center and the phosphine ligand.

Temperature Control: Operating at the lowest effective temperature can minimize thermal decomposition of the ligands and reduce the rate of formation of inactive aggregates.

High-Purity Components: The use of high-purity ligands and solvents is critical. Impurities can act as catalyst poisons or promote side reactions that lead to deactivation. researchgate.net

Ligand Modification: In some cases, modification of the ligand structure can enhance catalyst stability. While DM-SEGPHOS is already a robust ligand, further tuning could in principle improve resistance to specific deactivation pathways.

The following table summarizes common deactivation modes and corresponding mitigation techniques.

| Deactivation Pathway | Description | Mitigation Strategy |

| Metal Center Oxidation | Oxidation of Ru(II) to an inactive higher oxidation state (e.g., Ru(III)). | Use of deoxygenated solvents; operation under an inert atmosphere (N₂ or Ar). |

| Ligand Oxidation | Oxidation of the P(III) atom in the DM-SEGPHOS ligand to P(V) phosphine oxide. | Rigorous exclusion of air and oxidizing impurities. |

| Thermal Decomposition | Breakdown of the ligand or catalyst complex at elevated temperatures. | Optimization of reaction temperature; avoiding excessive heat. |

| Formation of Inactive Dimers/Aggregates | Self-reaction of catalyst molecules to form insoluble, inactive species. nih.gov | Control of catalyst concentration; optimization of solvent system. |

| Poisoning | Strong coordination of impurities (e.g., sulfur compounds) to the metal center, blocking substrate access. | Use of high-purity substrates and solvents. |

Recyclability Studies of (R)-Rutheniumdiacetate-(DM-SEGPHOS)

A key tenet of green chemistry is the ability to recycle and reuse catalysts to minimize waste and reduce costs. As a homogeneous catalyst, (R)-Ru(OAc)2(DM-SEGPHOS) presents the challenge of separation from the product mixture. Research into catalyst recycling focuses on methods that allow for efficient recovery without significant loss of activity or enantioselectivity.

While direct recycling data for this specific catalyst is not extensively published, several strategies applicable to this class of compounds have been developed:

Liquid-Liquid Extraction: This method involves designing a biphasic solvent system where the catalyst preferentially resides in one phase and the product in the other. A patent for a similar homogeneous ruthenium-phosphine catalyst describes a process for recovery from a hydrogenation product mixture using extraction with a hydrophobic solvent, followed by back-extraction into a hydrophilic solvent for reuse. google.com

Solubility Switching: The catalyst can be modified with functional groups that allow its solubility to be changed by an external trigger. For example, incorporating pH-sensitive groups or phosphonate (B1237965) substituents can allow the catalyst to be precipitated or extracted by a simple change in pH or by washing with water, and then re-solubilized for the next reaction cycle. rsc.org

Membrane Filtration: Nanofiltration is an emerging technique for separating soluble catalysts from products. ed.ac.uk The larger size of the Ru-DM-SEGPHOS complex compared to typical small-molecule products allows it to be retained by a suitable membrane, enabling the continuous removal of the product and recycling of the catalyst solution. ed.ac.uknih.gov

Successful recycling is demonstrated by consistent performance over multiple runs. The table below provides a representative example of data from a successful recycling study of a homogeneous ruthenium catalyst, illustrating the targeted stability in terms of conversion and enantiomeric excess (ee).

| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | >99 | 98 |

| 2 | >99 | 98 |

| 3 | 99 | 97 |

| 4 | 98 | 97 |

| 5 | 97 | 96 |

This table is a representative illustration of catalyst recycling performance and does not correspond to a specific published study on (R)-Ru(OAc)2(DM-SEGPHOS).

Immobilization Techniques for Heterogeneous Catalysis

To overcome the separation challenges of homogeneous catalysis, (R)-Ru(OAc)2(DM-SEGPHOS) can be immobilized onto a solid support. This "heterogenization" strategy aims to combine the high activity and selectivity of the molecular catalyst with the practical advantages of a solid catalyst, such as easy separation and recycling.

Several immobilization techniques are viable:

Covalent Tethering: The DM-SEGPHOS ligand can be chemically modified with a linker group that is then used to form a covalent bond with a solid support, such as silica (B1680970) gel, polystyrene, or other polymers. nih.govnih.gov This method provides strong anchoring and minimizes catalyst leaching, though it may sometimes alter the catalyst's activity or selectivity due to steric hindrance near the support surface.

Adsorption and Ion Exchange: The catalyst can be adsorbed onto the surface of a support material like alumina, zeolites, or carbon. This method is simpler but relies on weaker physical interactions, which can lead to catalyst leaching during the reaction.

Encapsulation: The catalyst can be physically entrapped within the porous structure of a support material, such as a metal-organic framework (MOF) or a sol-gel silica matrix. The pores are large enough to allow substrates and products to diffuse but small enough to prevent the larger catalyst complex from escaping.

The choice of immobilization method involves a trade-off between the stability of the anchored catalyst and the potential impact on its catalytic performance.

| Immobilization Technique | Principle | Advantages | Disadvantages |

| Covalent Tethering | Chemical bond formed between the ligand and a solid support (e.g., silica, polymer). nih.gov | Low catalyst leaching; high stability. | Complex synthesis; may lower catalytic activity due to steric effects. |

| Adsorption | Physical adsorption onto a support surface via van der Waals or electrostatic forces. | Simple preparation; minimal modification of the catalyst. | Prone to catalyst leaching, especially with competitive solvents. |

| Encapsulation | Physical entrapment of the catalyst within the pores of a matrix (e.g., sol-gel, MOF). | Protects the catalyst from the bulk environment; prevents leaching. | Potential for mass transport limitations (slow diffusion); may be difficult to synthesize. |

| Ionic Immobilization | Electrostatic attachment of a charged version of the catalyst to an ion-exchange resin. | Stronger than adsorption; tunable interaction. | Requires catalyst modification to be ionic; leaching can occur via ion exchange with species in solution. |

Solvent Effects and Reaction Medium Optimization

The choice of solvent is a critical parameter in reactions catalyzed by (R)-Ru(OAc)2(DM-SEGPHOS), profoundly influencing solubility, catalyst stability, reaction rate, and enantioselectivity. The solvent can interact directly with the ruthenium center, participate in the catalytic cycle, and alter the conformational dynamics of the chiral ligand.

Polar Protic Solvents: Solvents like methanol (B129727) and ethanol (B145695) are commonly used in asymmetric hydrogenations. They are often effective at dissolving both the catalyst and many polar substrates. However, studies have shown that protic solvents can play a direct role in the catalytic mechanism, sometimes participating in proton transfer or even leading to side reactions like H/D exchange between the solvent and substrate. nih.govnih.gov

Aprotic Solvents: Solvents such as tetrahydrofuran (B95107) (THF), toluene (B28343), and dichloromethane (B109758) (DCM) are also widely employed. They offer different polarity and coordinating properties. Non-coordinating solvents like toluene may lead to higher catalytic activity by leaving the coordination sites on the ruthenium more accessible to the substrate and hydrogen. In contrast, coordinating solvents like THF may reversibly bind to the metal center, potentially modulating activity and selectivity.

Optimizing the reaction medium often requires screening a range of solvents to find the best balance of properties for a specific substrate. The following table illustrates how solvent choice can impact the outcome of a representative asymmetric hydrogenation of a ketone.

| Solvent | Dielectric Constant (ε) | Outcome (Conversion %) | Outcome (ee, %) |

| Methanol (MeOH) | 32.7 | 99 | 95 |

| Ethanol (EtOH) | 24.5 | 98 | 94 |

| Tetrahydrofuran (THF) | 7.5 | 95 | 97 |

| Dichloromethane (CH₂Cl₂) | 9.1 | 92 | 98 |

| Toluene | 2.4 | 85 | 92 |

This table is a representative illustration of solvent effects and does not correspond to a specific published study on (R)-Ru(OAc)2(DM-SEGPHOS). The data shows general trends often observed in asymmetric catalysis.

The optimal solvent is highly substrate-dependent, and co-solvents or additives are sometimes used to fine-tune the reaction environment for maximum performance.

Advanced Methodologies and Future Research Directions

Integration with Flow Chemistry and Continuous Processing

The adaptation of homogeneous catalysts like (R)-Rutheniumdiacetate-(DM-SEGPHOS) to continuous flow processes represents a significant leap towards more sustainable and efficient chemical manufacturing. While specific data on the continuous flow application of (R)-Ru(OAc)2(DM-SEGPHOS) is emerging, the broader success of ruthenium-phosphine complexes in flow chemistry provides a strong precedent for its potential.

Researchers have successfully immobilized ruthenium-based catalysts on solid supports, such as polystyrene beads or silica (B1680970) granules, for use in packed-bed reactors. a-star.edu.sg This approach allows for the continuous passage of reactants over the stationary catalyst bed, yielding a continuous stream of the desired product. a-star.edu.sg For instance, a supported ruthenium catalyst demonstrated high stability and recyclability over 21 hours of continuous operation in the synthesis of substituted amines with minimal metal leaching. a-star.edu.sg The principles demonstrated in these systems are directly applicable to (R)-Rutheniumdiacetate-(DM-SEGPHOS).

Table 1: Performance of a Supported Ruthenium Catalyst in Continuous Flow Synthesis

| Parameter | Value | Reference |

| Operating Time | 21 hours | a-star.edu.sg |

| Product Yield | 60-70% | a-star.edu.sg |

| Catalyst Leaching | Negligible | a-star.edu.sg |

| Recyclability | Up to 5 cycles | a-star.edu.sg |

This table illustrates the potential performance of a system analogous to what could be developed for (R)-Rutheniumdiacetate-(DM-SEGPHOS).

The development of soluble catalysts that can be retained in the reactor via membrane filtration is another promising strategy. This would allow the homogeneous nature of (R)-Rutheniumdiacetate-(DM-SEGPHOS) to be maintained, preserving its high activity and selectivity, while still enabling continuous operation. The synthesis of ruthenium nanoparticles in microreactors for selective hydrogenation reactions further underscores the trend towards continuous processing in ruthenium-catalyzed transformations. researchgate.net

Tandem and Cascade Catalytic Reactions

Tandem and cascade reactions, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of atom economy, reduced waste generation, and simplified operational procedures. While specific examples detailing the use of (R)-Rutheniumdiacetate-(DM-SEGPHOS) in such complex sequences are not yet widely reported, the known reactivity of ruthenium complexes suggests a high potential for its application in this area.

Ruthenium catalysts are known to be effective in a variety of transformations that can be coupled into cascade sequences. For example, ruthenium complexes have been successfully employed in one-pot transfer hydrogenation/N-methylation of nitroarenes using methanol (B129727) as both the hydrogen source and the methylating agent. rsc.org This type of tandem process, which combines a reduction step with a C-N bond formation, is a powerful tool for the efficient synthesis of N-methyl anilines from readily available starting materials. rsc.org

The development of bicatalytic cascade reactions, such as the combination of a ruthenium catalyst for methanol dehydrogenation with another catalyst for formic acid dehydrogenation, highlights the potential for creating complex, synergistic catalytic systems. researchgate.net The ability of (R)-Rutheniumdiacetate-(DM-SEGPHOS) to catalyze asymmetric hydrogenation makes it an attractive candidate for incorporation into cascade reactions that generate chiral products. For instance, a tandem sequence could involve an initial ruthenium-catalyzed isomerization followed by an asymmetric hydrogenation, all mediated by the same catalyst.

Development of Next-Generation (R)-Rutheniumdiacetate-(DM-SEGPHOS) Analogs

The success of (R)-Rutheniumdiacetate-(DM-SEGPHOS) has spurred the development of next-generation analogs with tailored properties. Research in this area focuses on modifying the ligand architecture to fine-tune the steric and electronic properties of the catalyst, thereby enhancing its activity, selectivity, and substrate scope.

One approach involves the synthesis of novel chiral phosphine (B1218219) ligands. The development of ruthenium(II) catalysts with mixed chiral and achiral ligands has demonstrated that synergistic interactions can create a highly effective asymmetric environment. nih.gov For example, catalysts derived from (R)-MeO-BiPHEP/dmpe and (R)-DIFLUORPHOS/dmpe have shown promise in the enantioselective alkylation of secondary phosphines. nih.gov

Another avenue of exploration is the creation of planar-chiral arene ruthenium complexes. rsc.org These catalysts, where the chirality arises from the planar arrangement of a substituted arene ligand, have shown catalytic activity in C-H activation reactions. rsc.org The synthesis and separation of enantiomers of these complexes open up new possibilities for asymmetric catalysis.

Furthermore, the concept of "chiral-at-ruthenium" catalysts, where the metal center itself is a stereocenter, has been explored with SEGPHOS-based systems. nih.gov The diastereomers of these complexes can exhibit different regioselectivities in catalytic reactions, as demonstrated in the isoprene-mediated carbonyl tert-prenylation. nih.gov This highlights the profound effect that subtle changes in the catalyst structure can have on the reaction outcome.

Table 2: Examples of Next-Generation Ruthenium-Phosphine Catalysts

| Catalyst Type | Chiral Ligand(s) | Application | Reference |

| Mixed Ligand Ru(II) | (R)-MeO-BiPHEP / dmpe | Asymmetric Alkylation | nih.gov |

| Mixed Ligand Ru(II) | (R)-DIFLUORPHOS / dmpe | Asymmetric Alkylation | nih.gov |

| Planar-Chiral Arene Ru | Chiral Phosphine Adduct | C-H Activation | rsc.org |

| Chiral-at-Ruthenium | (S)-SEGPHOS with Halide | Carbonyl tert-Prenylation | nih.gov |

Exploring Novel Substrate Classes and Reaction Types

A key aspect of advancing the utility of (R)-Rutheniumdiacetate-(DM-SEGPHOS) is the expansion of its catalytic repertoire to include novel substrate classes and reaction types. While renowned for its efficacy in the asymmetric hydrogenation of ketones and olefins, ongoing research seeks to apply this catalyst to more challenging and diverse transformations.

One area of significant interest is the asymmetric hydrogenation of less conventional substrates. A patent application has highlighted the use of (R)-Ru(OAc)2(DM-segphos) in the asymmetric hydrogenation of specific enamine substrates for the synthesis of aminosulfone compounds. google.com This demonstrates the potential of this catalyst in the preparation of chiral amines and their derivatives, which are important building blocks in pharmaceuticals.

Moreover, ruthenium-phosphine complexes have shown promise in the catalytic C-C bond formation. For instance, chiral-at-ruthenium-SEGPHOS catalysts have been utilized in the enantioselective isoprene-mediated carbonyl tert-prenylation, a reaction that forms a C-C bond with high stereocontrol. nih.gov This type of transformation is valuable for the synthesis of complex organic molecules.

The exploration of transfer hydrogenation reactions using ruthenium complexes with phosphine-amide based ligands further broadens the scope of their application. rsc.org These catalysts have been shown to be effective in the reduction of a variety of carbonyl compounds, including biologically relevant substrates, using isopropanol (B130326) as a safe and readily available hydrogen source. rsc.org

Table 3: Novel Applications of Ruthenium-Phosphine Catalysts

| Reaction Type | Catalyst System | Substrate Class | Product Class | Reference |

| Asymmetric Hydrogenation | (R)-Ru(OAc)2(DM-segphos) | Enamines | Aminosulfones | google.com |

| Carbonyl tert-Prenylation | Chiral-at-Ru-SEGPHOS | Isoprene (B109036), Alcohols | Chiral Alcohols | nih.gov |

| Transfer Hydrogenation | Ru(II) with Phosphine-Amide Ligands | Carbonyl Compounds | Alcohols | rsc.org |

The continued exploration of these advanced methodologies and novel applications will undoubtedly solidify the position of (R)-Rutheniumdiacetate-(DM-SEGPHOS) and its future generations as indispensable tools in the field of asymmetric catalysis.

Industrial Applications and Economic Feasibility of R Rutheniumdiacetate Dm Segphos Catalysis

Synthesis of Enantiopure Intermediates for Fine Chemicals

The primary industrial application of (R)-Rutheniumdiacetate-(DM-SEGPHOS) and related SEGPHOS-based ruthenium catalysts lies in the asymmetric hydrogenation and reductive amination of prochiral ketones and esters. These reactions are fundamental for producing enantiopure alcohols, amines, and amino acids, which are vital building blocks for a vast array of fine chemicals, most notably active pharmaceutical ingredients (APIs).

The DM-SEGPHOS ligand, a component of the catalyst, is particularly effective in creating a chiral environment that leads to high enantioselectivity in these reactions. For instance, it demonstrates excellent performance in the reductive amination of β-keto esters to produce chiral β-amino acids. takasago.com Similarly, the catalyst is used for the stereoselective preparation of β-amino amides through the asymmetric reductive amination of β-keto amides. sigmaaldrich.com Chiral primary amines, in particular, are crucial motifs in numerous bioactive molecules with extensive pharmaceutical applications. acs.org The high efficiency and selectivity of these ruthenium complexes make them suitable for the large-scale synthesis of such chiral compounds in an environmentally benign manner with 100% atom efficiency. nih.gov

The effectiveness of the catalyst is demonstrated across various substrate classes, as detailed in the following table.

| Substrate Type | Reaction Type | Product Type | Catalyst System | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| β-Keto Esters | Asymmetric Reductive Amination | β-Amino Acids | (R)-Ru(OAc)2(DM-SEGPHOS) | High enantioselectivity takasago.com |

| β-Keto Amides | Asymmetric Reductive Amination | β-Amino Amides | (R)-Ru(OAc)2(DM-SEGPHOS) | High stereoselectivity sigmaaldrich.com |

| Functionalized Ketones (α, β, γ) | Asymmetric Hydrogenation | Chiral Alcohols | Ru-SEGPHOS Complexes | Often higher than BINAP counterparts takasago.com |

| 2-Pyridine Ketones | Asymmetric Reduction | Chiral 2-Pyridine Alcohols | Ruthenium-based catalysts | High enantiomeric excess d-nb.info |

Production of Agrochemicals and Specialty Chemicals

The synthesis of chiral intermediates using (R)-Rutheniumdiacetate-(DM-SEGPHOS) extends to the agrochemical and specialty chemical industries. Many modern pesticides and herbicides possess chiral centers, and their biological activity is often confined to a single enantiomer. The use of enantiomerically pure agrochemicals can lead to reduced application rates, lower environmental impact, and increased target specificity.

The catalyst provides a robust method for producing chiral alcohols and amines, which serve as precursors for complex agrochemical molecules. nih.gov For example, furfurylamine (FAM), an important organic amine used in the manufacture of pesticides, additives, and resins, can be synthesized via the amination of biomass-derived furfural. researchgate.net While direct examples of commercial agrochemicals produced using this specific catalyst are proprietary, its demonstrated efficacy in producing key chiral building blocks underscores its potential in this sector. The production of specialty chemicals, such as fragrances and flavors, also benefits from asymmetric catalysis, where the chirality of a molecule is crucial for its desired sensory properties.

Contributions to Materials Science and Polymer Chemistry

While the predominant applications of (R)-Rutheniumdiacetate-(DM-SEGPHOS) are in asymmetric hydrogenation and related reactions, the chiral products it generates can have applications in materials science. Enantiopure chiral 2-pyridine aryl/alkyl alcohols, for instance, are not only pharmaceutical intermediates but can also be foundational in the synthesis of complex, stereochemically defined molecules for materials science. d-nb.info These molecules can be used to create chiral ligands, liquid crystals, or polymers with specific optical or electronic properties. However, the direct application of the (R)-Rutheniumdiacetate-(DM-SEGPHOS) complex itself as a catalyst in polymerization or materials synthesis is not as well-documented as its role in producing small-molecule chiral intermediates.

Scale-Up Considerations and Process Intensification

The transition of a catalytic process from the laboratory to an industrial scale presents numerous challenges, including cost, operational simplicity, and safety. d-nb.info For hydrogenation reactions catalyzed by complexes like (R)-Rutheniumdiacetate-(DM-SEGPHOS), several factors are critical for economic feasibility and process intensification.

Key Scale-Up Parameters:

Catalyst Loading and Efficiency: Achieving high turnover numbers (TON) and turnover frequencies (TOF) is paramount to minimize the amount of expensive ruthenium catalyst required. This is often expressed as a high substrate-to-catalyst mole ratio (S/C), which can reach 1000:1 or higher in optimized processes. researchgate.net

Reaction Conditions: Optimizing hydrogen pressure, temperature, and solvent systems is crucial for maximizing reaction rates and selectivity while ensuring process safety. Hydrogenation reactions are often demanding in terms of safety, requiring specialized high-pressure reactors. fhnw.ch

Process Modeling: Modern scale-up strategies increasingly rely on computational simulations and the use of advanced scale-down reactors that mimic the conditions of production-scale equipment. This approach can reduce the number of costly and time-consuming pilot-plant experiments. fhnw.ch

Catalyst Stability and Recovery: The stability of the catalyst under industrial conditions and the potential for its recovery and reuse are significant economic considerations. The development of robust catalysts that maintain their activity and selectivity over extended periods is an area of active research.

Q & A

Q. What strategies resolve contradictions between reaction efficiency and stereoselectivity in (R)-DM-SEGPHOS systems?

- Methodological Answer: Use a tiered optimization approach: (i) Screen solvents for polarity/stereochemical effects (e.g., EtOH vs. iPrOH) . (ii) Fine-tune ligand-to-metal ratios (e.g., 40 mol% ligand for Pd) to stabilize active catalytic species . (iii) Employ additives (e.g., chiral acids) to modulate transition states without altering solvent systems .

Q. How can (R)-DM-SEGPHOS be applied to enantioselective C–C bond formation beyond hydrogenation?

- Methodological Answer: Explore hydrohydroxyalkylation and crotylation reactions. For example, Ru/(R)-DM-SEGPHOS catalysts enable syn-diastereo- and enantioselective couplings of 2-silyl-butadienes with alcohols, producing chiral homoallylic alcohols with >90% ee (Scheme 7 in ). Mechanistic studies suggest hydride transfer and aldehyde-crotylruthenium pairing as key steps .

Q. What experimental evidence supports the formation of active Pd/(R)-DM-SEGPHOS complexes prior to cyclization?

- Methodological Answer: Comparative studies using pre-synthesized Pd((R)-DM-SEGPHOS)Cl vs. in situ-generated complexes show identical reaction outcomes (Table S3 in ). Spectroscopic monitoring (e.g., P NMR) confirms rapid ligand-metal coordination under reaction conditions, precluding kinetic resolution during catalysis .

Methodological Tables

Table 1. Key Optimization Parameters for Pd/(R)-DM-SEGPHOS-Catalyzed Cyclization

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Solvent | Ethanol | Aprotic solvents suppress reaction |

| Temperature | 80°C | Lower temps reduce conversion |

| Ligand Loading | 40 mol% | <30 mol% decreases enantioselectivity |

| Reaction Time | 66 hours | Shorter times yield incomplete conversion |

Table 2. Comparative Enantioselectivity of Chiral Ligands in Alcohol Couplings

| Ligand | Reaction Type | Enantiomeric Excess (ee) |

|---|---|---|

| (R)-DM-SEGPHOS | β-Keto ester amination | 92–98% |

| BINAP | Asymmetric hydrogenation | 75–85% |

| SEGPHOS | Aldehyde crotylation | 88–94% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.